REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][O:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:4][N:3]=1.Cl[O:17]OC1C=C(C=CC=1)C(O)=O.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[O:9]([CH2:8][C:5]1[CH:6]=[CH:7][C:2]([CH2:1][OH:17])=[N:3][CH:4]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3|
|
Name
|
2-methyl-5-phenoxymethyl-pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C=C1)COC1=CC=CC=C1
|
Name
|
Example 186
|
Quantity
|
323 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
473 mg
|
Type
|
reactant
|
Smiles
|
ClOOC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
which was then partitioned with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with an aqueous solution of saturated sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The organic layer was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
Acetic anhydride (4 mL) was added to this residue, which
|
Type
|
STIRRING
|
Details
|
was then stirred for 30 minutes at 120° C
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
This reaction solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
Ethanol (5 mL), and an aqueous solution of 5N sodium hydroxide (2 mL) were added to this residue
|
Type
|
STIRRING
|
Details
|
the solution was stirred at room temperature for 45 minutes
|
Duration
|
45 min
|
Type
|
CONCENTRATION
|
Details
|
This reaction solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned in water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The organic layer was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by NH silica gel column chromatography (heptane/ethyl acetate=1/1)
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CC=1C=CC(=NC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 167 mg | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |